![molecular formula C19H21N3O3 B5677499 1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)
1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone
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Overview
Description
The synthesis and analysis of heterocyclic compounds, such as oxadiazoles, have been extensively studied due to their interesting chemical and physical properties. These compounds are known for their versatility in chemical reactions and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of novel heterocyclic compounds often involves standard methods, including condensation reactions, and is characterized by techniques like FTIR, single crystal XRD, and thermal analysis. For instance, the synthesis of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl)-[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone demonstrates the use of solution growth techniques to obtain needle-shaped single crystals, which are then characterized for their molecular structure (C. Shruthi et al., 2019).
Molecular Structure Analysis
The structural analysis of these compounds is crucial for understanding their chemical behavior. X-ray diffraction analysis, UV-Visible studies, and thermal stability assessments are common methods used to determine the molecular structure and stability of synthesized compounds.
Chemical Reactions and Properties
Heterocyclic compounds like oxadiazoles participate in various chemical reactions, including cyclization and condensation, to form new derivatives with potential antimicrobial activity. For example, the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives and their evaluation as antibacterial agents highlight the chemical reactivity of these compounds (M. Asif et al., 2021).
properties
IUPAC Name |
1-[7-ethyl-1-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]indol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-13-5-4-6-15-16(12(2)23)9-22(18(13)15)10-17-20-19(21-25-17)14-7-8-24-11-14/h4-6,9,14H,3,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGAVCMTFFSIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=NC(=NO3)C4CCOC4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone |
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